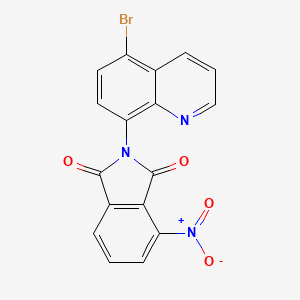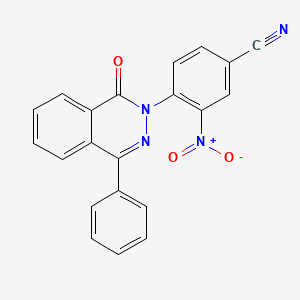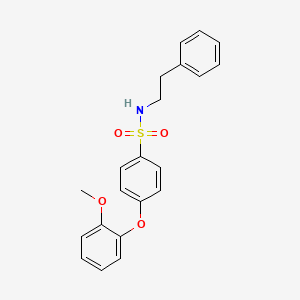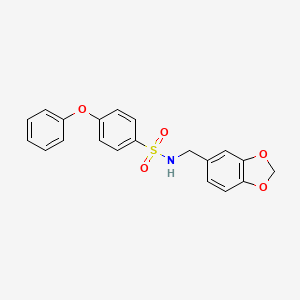![molecular formula C19H20N2O3S B3615007 1-{2-[(4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3615007.png)
1-{2-[(4-nitrophenyl)thio]benzoyl}azepane
Vue d'ensemble
Description
1-{2-[(4-nitrophenyl)thio]benzoyl}azepane, commonly known as NPA, is a synthetic compound that has been extensively studied in scientific research. NPA belongs to the class of azepane derivatives and is widely used as a biochemical tool to study protein-protein interactions. The compound has a unique structure that makes it an excellent candidate for studying the molecular mechanisms of protein-protein interactions.
Mécanisme D'action
The mechanism of action of NPA involves the inhibition of protein-protein interactions. NPA binds to the interface of two proteins, preventing them from interacting with each other. This inhibition can have a wide range of effects on cellular processes, depending on the proteins involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPA depend on the specific protein-protein interactions that are being studied. In general, NPA has been shown to affect cellular processes such as signal transduction, DNA replication, and transcription. The compound has also been shown to have anti-inflammatory effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPA in lab experiments is that it is a highly specific inhibitor of protein-protein interactions. This specificity allows researchers to study the effects of inhibiting a specific protein-protein interaction without affecting other cellular processes. One limitation of using NPA is that it can be difficult to synthesize and is relatively expensive compared to other biochemical tools.
Orientations Futures
There are several future directions for research involving NPA. One potential area of research is the development of new synthetic methods for producing NPA. Another area of research is the identification of new protein-protein interactions that can be studied using NPA. Finally, researchers may explore the potential therapeutic applications of NPA, such as its anti-inflammatory effects.
Applications De Recherche Scientifique
NPA is widely used in scientific research to study protein-protein interactions. The compound is used to inhibit the interaction between two proteins of interest, which allows researchers to study the effects of this inhibition on cellular processes. NPA has been used to study a wide range of protein-protein interactions, including those involved in signal transduction, DNA replication, and transcription.
Propriétés
IUPAC Name |
azepan-1-yl-[2-(4-nitrophenyl)sulfanylphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-13-5-1-2-6-14-20)17-7-3-4-8-18(17)25-16-11-9-15(10-12-16)21(23)24/h3-4,7-12H,1-2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCGRMQPZRCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3614931.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3614949.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3614961.png)



![1-[4-(4-nitrophenoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B3614993.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3614994.png)
![7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3615011.png)

![3-amino-2-(1-azepanylcarbonyl)-7,7-dimethyl-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B3615025.png)

![2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3615048.png)